![molecular formula C16H16ClN3O3 B14322461 4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 109948-63-2](/img/structure/B14322461.png)
4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a chloro-nitrophenyl group, and a hydrazinylidene moiety attached to a cyclohexa-2,4-dien-1-one ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2,6-di-tert-butylphenol with 4-chloro-2-nitrobenzaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include refluxing the mixture in toluene or another non-polar solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, hydrazine derivatives, and quinones, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
6-tert-Butyl-2,4-dimethylphenol: Another phenolic compound with similar structural features but different reactivity and applications.
Uniqueness
The presence of both a hydrazinylidene moiety and a chloro-nitrophenyl group makes it a versatile compound for various scientific investigations .
Propriétés
Numéro CAS |
109948-63-2 |
|---|---|
Formule moléculaire |
C16H16ClN3O3 |
Poids moléculaire |
333.77 g/mol |
Nom IUPAC |
4-tert-butyl-2-[(4-chloro-2-nitrophenyl)diazenyl]phenol |
InChI |
InChI=1S/C16H16ClN3O3/c1-16(2,3)10-4-7-15(21)13(8-10)19-18-12-6-5-11(17)9-14(12)20(22)23/h4-9,21H,1-3H3 |
Clé InChI |
BDPGHNWINJIVPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)

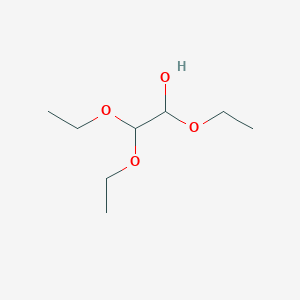
![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
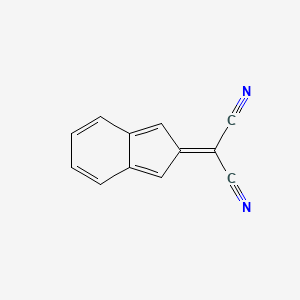
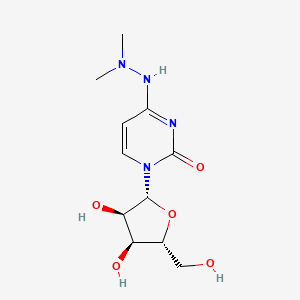
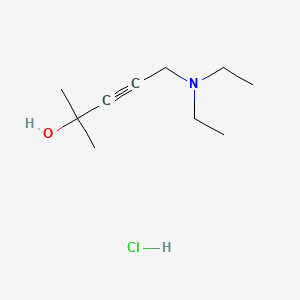
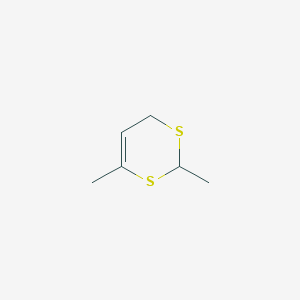

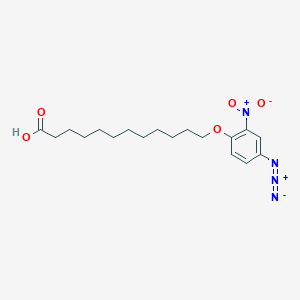
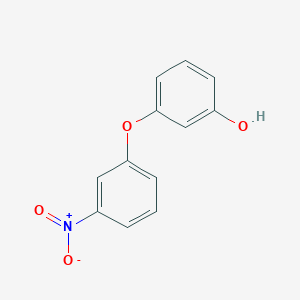
![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
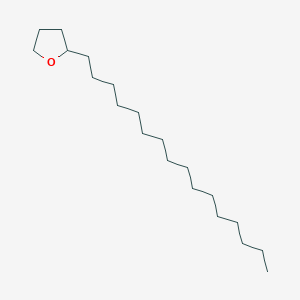
![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
